molecular formula C12H12BrNO3 B1414001 Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate CAS No. 1807081-48-6

Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate

Cat. No.: B1414001
CAS No.: 1807081-48-6
M. Wt: 298.13 g/mol
InChI Key: KONCCAFJMHWHNP-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate is an organic compound with the molecular formula C12H12BrNO3 and a molecular weight of 298.13 g/mol . It is a derivative of phenylacetate, featuring a bromine atom, a cyano group, and a methoxy group on the aromatic ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate typically involves the bromination of 3-cyano-2-methoxyphenylacetic acid, followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using ethanol in the presence of an acid catalyst such as sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylacetates.

    Reduction: Formation of 4-amino-3-cyano-2-methoxyphenylacetate.

    Oxidation: Formation of 4-bromo-3-cyano-2-hydroxyphenylacetate.

Scientific Research Applications

Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.

    Industry: As a precursor in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyano group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromo-3-cyano-2-hydroxyphenylacetate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Ethyl 4-chloro-3-cyano-2-methoxyphenylacetate: Similar structure but with a chlorine atom instead of a bromine atom.

    Ethyl 4-bromo-3-nitro-2-methoxyphenylacetate: Similar structure but with a nitro group instead of a cyano group.

Uniqueness

Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in chemical synthesis and biological research .

Properties

IUPAC Name

ethyl 2-(4-bromo-3-cyano-2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-3-17-11(15)6-8-4-5-10(13)9(7-14)12(8)16-2/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONCCAFJMHWHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)Br)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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